N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide
Description
This compound features a fused triazolo-thiazole core linked to a 4-(trifluoromethyl)benzamide group. Such structural attributes are critical for biological activity, particularly in enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4OS/c13-12(14,15)8-3-1-7(2-4-8)9(20)16-10-17-18-11-19(10)5-6-21-11/h1-4H,5-6H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTAMFVJRJWDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formic Acid-Mediated Cyclization
A widely adopted method involves cyclizing thiosemicarbazide precursors using formic acid. For example, a thiosemicarbazide derivative (e.g., 64 ) is refluxed in formic acid for 9 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. This method yields the triazolo-thiazole core with ~10% efficiency after crystallization.
Mechanistic Insight :
Formic acid acts as both a solvent and cyclizing agent, protonating the thiosemicarbazide nitrogen to facilitate intramolecular nucleophilic attack, forming the triazole ring. The thiazole sulfur originates from the thiourea group in the precursor.
Sodium Hydride-Promoted Cyclization
An alternative approach employs sodium hydride in dimethylformamide (DMF) to cyclize intermediates. For instance, treating a mercaptotriazole derivative with NaH in refluxing DMF induces thiazole ring closure via deprotonation and sulfur incorporation. This method improves yields to 20–30% by minimizing side reactions.
Key Steps :
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Intermediate Isolation : A mercaptotriazole intermediate (e.g., P ) is isolated after partial cyclization.
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Ring Closure : Sodium hydride deprotonates the triazole, enabling intramolecular attack by the sulfur atom to form the thiazole.
Introduction of the 4-(Trifluoromethyl)Benzamide Group
Coupling Reactions
The triazolo-thiazole amine is coupled with 4-(trifluoromethyl)benzoyl chloride using coupling agents. Propylphosphonic anhydride (T3P) is preferred due to its high efficiency (70–85% yield) and low epimerization risk.
Procedure :
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Activation : 4-(Trifluoromethyl)benzoic acid is activated with T3P in dichloromethane.
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Amide Formation : The activated acid reacts with the triazolo-thiazole amine at room temperature for 12 hours.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Optimization :
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Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents.
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Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion.
Integrated Synthetic Routes
Two-Step Synthesis from Hydrazine Derivatives
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Triazolo-Thiazole Formation : Reacting 4-(trifluoromethyl)benzyl hydrazine with carbon disulfide and chloroacetone yields a thiosemicarbazide intermediate. Cyclization with formic acid produces the core structure.
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Benzamide Coupling : T3P-mediated coupling with 4-(trifluoromethyl)benzoic acid completes the synthesis.
Yield : 18–22% overall.
One-Pot Cyclization-Coupling Strategy
A streamlined method combines cyclization and coupling in a single reactor:
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Cyclization : Thiosemicarbazide is treated with formic acid at 100°C for 6 hours.
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In Situ Coupling : Without isolation, T3P and 4-(trifluoromethyl)benzoic acid are added directly, achieving a 25% overall yield.
Characterization and Analytical Data
Spectral Analysis
Comparative Table of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Formic Acid Cyclization + T3P Coupling | Formic acid, T3P, DCM | 22 | 99.2 |
| Sodium Hydride Cyclization + EDCl Coupling | NaH, DMF, EDCl, HOBt | 18 | 97.5 |
| One-Pot Strategy | Formic acid, T3P | 25 | 98.8 |
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo-thiazole core, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide has been included in screening libraries targeting cancer cell lines.
Case Study:
In a study published in European Journal of Medicinal Chemistry, derivatives of triazole-thiazole hybrids showed potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549). The introduction of trifluoromethyl groups was found to enhance the lipophilicity and bioavailability of these compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties, making this compound a candidate for further exploration in treating fungal infections.
Case Study:
A study reported in Journal of Antibiotics demonstrated that triazole-thiazole derivatives exhibited significant antifungal activity against Candida albicans, indicating the potential of this compound as a lead compound for antifungal drug development .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The presence of the trifluoromethyl group enhances electron-withdrawing properties that can increase the compound's reactivity with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Increases binding affinity to target enzymes |
| Thiazole Ring | Enhances biological stability |
| Trifluoromethyl Group | Improves lipophilicity and bioavailability |
Drug Discovery and Development
This compound is part of various screening libraries aimed at identifying new drug candidates across multiple therapeutic areas:
Screening Libraries:
- Allosteric Kinase Inhibitors Library: Contains compounds that modulate kinase activity through non-active site binding.
- CNS MPO Library: Targets central nervous system disorders.
These libraries facilitate the identification of lead compounds that can be further optimized for efficacy and safety.
Mechanism of Action
The mechanism by which N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Triazolo-Thiadiazole Derivatives
- HTP (2-hydroxy-3,5-diiodo-N-(3-phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide) :
- ITP (4-iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol): Substituents: Iodo and phenolic groups. Key Difference: Thiadiazole ring may alter electron distribution compared to thiazole, affecting binding affinity .
Triazolo-Thiazine Derivatives
- 4-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (BK48052): Core: Triazolo-thiazine (six-membered ring vs. five-membered thiazole). Substituents: Methoxy (-OCH₃) on benzamide. Molecular Weight: 290.34 (vs. ~350–400 estimated for the target).
- 4-Fluoro Analogue (CAS 946300-23-8) :
Substituent Variations on Benzamide
Trifluoromethyl vs. Halogenated Groups
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11) :
- 6-(5-Methyl-3-isoxazolyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 954782-80-0) :
Aromatic vs. Aliphatic Substituents
Key Findings and Implications
Core Heterocycle :
- Triazolo-thiazole (target) vs. triazolo-thiadiazole (HTP/ITP): The thiazole ring may offer better metabolic stability than thiadiazole due to reduced ring strain .
Substituent Effects :
- The -CF₃ group in the target enhances lipophilicity (logP ~3.5 estimated) compared to -F (logP ~2.8) or -OCH₃ (logP ~2.5), improving membrane permeability .
Synthetic Feasibility :
- The target’s synthesis likely parallels methods for triazolo-thiadiazoles (e.g., cyclization of thioxothioureas or coupling reactions) .
Biological Activity
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide is a compound that belongs to the class of triazolo-thiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazolo[3,4-b][1,3]thiazole ring fused with a trifluoromethyl-substituted benzamide moiety. The unique structural characteristics contribute to its biological activity.
Anticancer Activity
Research has shown that triazolo-thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have been evaluated for their cytotoxicity against various cancer cell lines. In a study involving similar derivatives, compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The presence of the thiazole ring is crucial for enhancing cytotoxic activity.
Table 1: Cytotoxic Activity of Triazolo-Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | MCF-7 | 3.16 |
| 4c | MCF-7 | 2.74 |
| 6a | MCF-7 | 0.39 |
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. Studies indicate that similar thiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, triazolo-thiazole derivatives have been reported to inhibit various enzymes such as carbonic anhydrase and cholinesterase . These activities suggest potential applications in treating conditions like glaucoma or Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The triazolo-thiazole moiety facilitates binding to active sites on enzymes through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The compound may alter receptor signaling pathways by modulating receptor-ligand interactions.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of triazolo-thiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and bioavailability.
- Ring Modifications : Alterations in the thiazole or triazole rings can lead to variations in potency and selectivity against specific biological targets.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A series of triazolo-thiazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study evaluated a range of thiazole derivatives against common pathogens. The results highlighted the effectiveness of certain compounds in inhibiting bacterial growth at low concentrations .
Q & A
Q. What are the optimal synthetic routes for preparing N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide and its analogs?
Methodological Answer: The synthesis of triazolo-thiadiazole derivatives typically involves multi-step reactions. Key steps include:
- Cyclization: Use of phosphorus oxychloride (POCl₃) to facilitate ring closure in triazolo-thiadiazole formation, as seen in analogous syntheses (e.g., 73–75% yields achieved under reflux conditions) .
- Intermediate Purification: Recrystallization from dimethyl sulfoxide (DMSO)/water (1:1) to isolate pure intermediates, ensuring >95% purity via HPLC .
- Functionalization: Introducing substituents (e.g., trifluoromethyl groups) via nucleophilic substitution or condensation with benzamide derivatives.
Key Considerations:
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic peaks, such as the trifluoromethyl (-CF₃) singlet at ~120 ppm in ¹³C NMR and triazole/thiadiazole proton environments (δ 7.5–8.5 ppm in ¹H NMR) .
- IR Spectroscopy: Detect amide C=O stretches (~1650–1700 cm⁻¹) and triazole/thiadiazole ring vibrations (~1500–1600 cm⁻¹) .
- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Data Discrepancy Resolution:
If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) or compare with simulated spectra from computational tools like ACD/Labs.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening: Use the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus .
- Enzyme Inhibition: Test against 14-α-demethylase (CYP51) for antifungal potential via spectrophotometric assays measuring lanosterol conversion .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values, with doxorubicin as a positive control .
Controls: Include vehicle (DMSO) and reference inhibitors (e.g., ketoconazole for CYP51).
Advanced Research Questions
Q. How can molecular docking guide the design of triazolo-thiadiazole derivatives with enhanced activity?
Methodological Answer:
- Target Selection: Prioritize enzymes with known ligand interactions (e.g., heparanase [PDB: 5EQM] or CYP51 [PDB: 3LD6]) .
- Docking Workflow:
- Prepare the ligand (protonation states via MarvinSketch) and protein (remove water, add H).
- Use AutoDock Vina for flexible docking, focusing on binding pockets (e.g., CYP51 heme-binding site).
- Validate with MM-GBSA scoring to rank poses .
- Experimental Validation: Compare docking-predicted IC₅₀ values with in vitro enzyme inhibition assays.
Case Study: A derivative with a 4-fluorostyryl group showed improved docking scores (ΔG = −9.2 kcal/mol) and matched experimental antifungal activity .
Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) for this compound class?
Methodological Answer:
- Systematic Variation: Synthesize analogs with incremental substitutions (e.g., -CF₃ vs. -Cl) and test in parallel assays .
- Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
- Case Example: A study found that electron-withdrawing groups (-CF₃) enhanced antifungal activity but reduced solubility, requiring a balance between lipophilicity (logP) and potency .
Q. What strategies optimize yield in low-efficiency synthetic steps (e.g., cyclization)?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Solvent Optimization: Replace DMF with acetonitrile for higher polarity, improving reaction rates (e.g., 68% → 82% yield in triazole formation) .
- Microwave Assistance: Reduce reaction time from 6 hours to 30 minutes with microwave irradiation (50–100°C) .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Low cyclization yield | Increase POCl₃ stoichiometry (1.5 eq → 2.0 eq) | |
| Impurity formation | Add activated charcoal during recrystallization |
Q. How can researchers assess metabolic stability and degradation pathways of this compound?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human or rat) with NADPH cofactors, followed by LC-MS/MS to identify metabolites .
- Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions (ICH Q1A guidelines) .
- Key Metabolites: Monitor demethylation or sulfoxidation products, which are common in triazolo-thiadiazoles .
Q. What computational tools predict the pharmacokinetic properties of novel analogs?
Methodological Answer:
- ADME Prediction: Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 inhibition .
- Key Parameters: Optimize for logP (2–3), topological polar surface area (TPSA < 90 Ų), and H-bond acceptors/donors (<10) .
- Case Example: Analogs with TPSA > 100 Ų showed poor intestinal absorption (<30% in Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
